3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid
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Overview
Description
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID is a compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system attached to a hydroxypropanoic acid moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclo[2.2.1]heptane ring system. The subsequent functionalization of the bicyclic core with a hydroxypropanoic acid group can be achieved through various chemical transformations, including oxidation and esterification reactions .
Industrial Production Methods
Industrial production of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID often involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID stands out due to its unique combination of a bicyclic ring system and a hydroxypropanoic acid moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness among related compounds .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9,11H,1-5H2,(H,12,13) |
InChI Key |
IHGXERSQGUYRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(C(=O)O)O |
Origin of Product |
United States |
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